molecular formula C17H21FN2O3S B7546703 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide

Cat. No. B7546703
M. Wt: 352.4 g/mol
InChI Key: GYSCTQITRCUCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide, also known as FPMPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research. FPMPAM is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site that binds the neurotransmitter glutamate. This results in an increase in the amplitude and duration of the receptor response to glutamate, leading to enhanced synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to enhance synaptic plasticity and improve learning and memory processes in various animal models. It has also been shown to enhance the release of dopamine in the brain, which has been implicated in reward and motivation. However, the long-term effects of this compound on the brain and its potential side effects are still not fully understood.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor activity. However, its limited solubility in water and its potential toxicity at high concentrations are some of the limitations that need to be considered.

Future Directions

For research could include the development of more potent and selective positive allosteric modulators of mGluR5, the investigation of the effects of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide on different brain regions and circuits, and the exploration of its potential applications in the treatment of addiction and other neurological disorders.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide involves several steps, starting with the reaction of 4-fluoroaniline with furan-2-carboxylic acid to yield 4-fluoro-2-furancarboxylaniline. The next step involves the reaction of 4-fluoro-2-furancarboxylaniline with pyrrolidine and triethylamine to yield 4-fluoro-2-furancarboxylpyrrolidine. The final step involves the reaction of 4-fluoro-2-furancarboxylpyrrolidine with methanesulfonyl chloride to yield this compound.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has been shown to enhance the activity of mGluR5, which has been implicated in the regulation of dopamine release in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward and motivation, and its dysregulation has been linked to various neurological disorders. This compound has also been shown to enhance synaptic plasticity and improve learning and memory processes.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S/c18-15-7-5-14(6-8-15)13-24(21,22)19-12-16(17-4-3-11-23-17)20-9-1-2-10-20/h3-8,11,16,19H,1-2,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCTQITRCUCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.